

Commercial Suppliers of Dibenzylamine-d10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzylamine-d10*

Cat. No.: *B592465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of **Dibenzylamine-d10**, a deuterated analog of Dibenzylamine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for use as internal standards in quantitative analysis, in metabolic studies, or as tracers in various research applications.

Introduction to Dibenzylamine-d10

Dibenzylamine-d10 (CAS No. 923282-09-1) is a stable isotope-labeled version of Dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (approximately 207.34 g/mol) compared to its non-deuterated counterpart (approximately 197.28 g/mol). The near-identical physicochemical properties to the endogenous compound, combined with the distinct mass difference, make **Dibenzylamine-d10** an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS and GC-MS. The use of deuterated standards can significantly improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample processing.

Commercial Availability

Several reputable chemical suppliers specialize in the synthesis and distribution of high-purity deuterated compounds, including **Dibenzylamine-d10**. These suppliers are crucial for ensuring

the quality and reliability of research and development outcomes. Below is a summary of prominent commercial suppliers offering this product.

Supplier	Product Number	CAS Number	Molecular Formula	Additional Information
LGC Standards (Distributor for Toronto Research Chemicals)	TRC-D417507	923282-09-1	C ₁₄ H ₅ D ₁₀ N	Offers the product in various pack sizes. A Certificate of Analysis (CoA) is available, providing detailed quality control data.
MedChemExpress	HY-Y1067S	923282-09-1	C ₁₄ H ₅ D ₁₀ N	Provides the product with a Certificate of Analysis and an HPLC report. Purity is typically specified as >98%.

Technical Specifications and Quality Control

The quality of isotopically labeled standards is paramount for their effective use in sensitive analytical applications. Commercial suppliers of **Dibenzylamine-d₁₀** employ rigorous quality control measures to ensure the chemical purity and isotopic enrichment of their products. While specific values may vary by batch, the following sections detail the typical analytical techniques and expected specifications.

Data Presentation: Representative Product Specifications

Parameter	Typical Specification	Analytical Method(s)
Chemical Purity	≥98%	HPLC, GC-MS, qNMR
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry, NMR
Identity Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Appearance	Colorless to pale yellow oil	Visual Inspection

Note: The data presented in this table are representative. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise quantitative data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Dibenzylamine-d10** are often proprietary to the commercial suppliers. However, this section provides generalized methodologies based on established chemical principles for the synthesis, purification, and quality control of deuterated amines.

Synthesis: General Procedure for Reductive Amination with Deuterated Reagents

A common method for the synthesis of secondary amines is reductive amination. To produce **Dibenzylamine-d10**, this would typically involve the reaction of a deuterated benzaldehyde with a deuterated benzylamine, or the reaction of benzaldehyde with benzylamine in the presence of a deuterium source. A generalized protocol is as follows:

- Reaction Setup: To a solution of Benzaldehyde-d5 (1.0 equivalent) in a suitable deuterated solvent (e.g., Methanol-d4) is added Benzylamine-d5 (1.0-1.2 equivalents).
- Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by TLC or LC-MS.
- Reduction: A reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced.

- Workup: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure **Dibenzylamine-d10**.

Quality Control Analysis: A Generalized Workflow

The following outlines a typical workflow for the quality control of commercially supplied **Dibenzylamine-d10**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the quality control of commercially supplied **Dibenzylamine-d10**.

Detailed Methodologies for Key Experiments

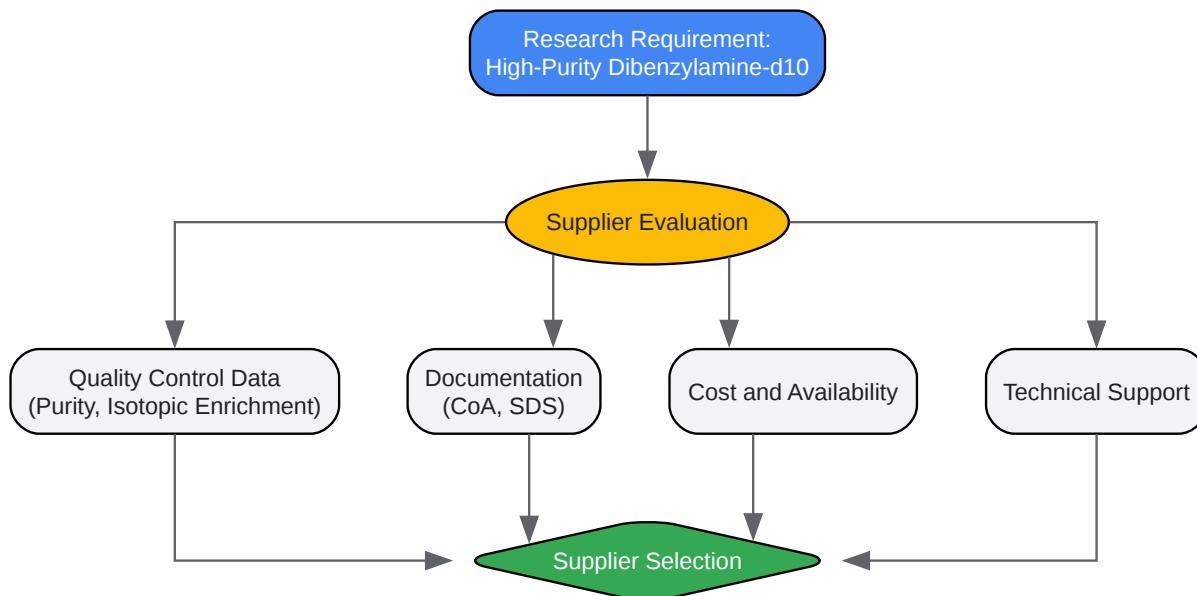
1. Identity Confirmation by ^1H NMR and ^{13}C NMR Spectroscopy:

- Objective: To confirm the chemical structure of **Dibenzylamine-d10**.
- Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Analysis: The spectrum is expected to show a significant reduction in the signals corresponding to the aromatic protons due to deuteration. The remaining signals for the

benzylic protons (-CH₂-) and the amine proton (-NH-) should be present at their characteristic chemical shifts.

- ¹³C NMR Analysis: The spectrum should show the expected number of carbon signals for the dibenzylamine structure. The carbon signals of the deuterated phenyl rings will appear as multiplets due to C-D coupling.

2. Chemical Purity Assessment by HPLC:


- Objective: To determine the percentage of the main component and to detect any non-deuterated or other impurities.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
 - Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Analysis: The peak area of **Dibenzylamine-d10** is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

3. Isotopic Enrichment Determination by Mass Spectrometry:

- Objective: To determine the percentage of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer (e.g., GC-MS or LC-MS/MS).
- Analysis: The mass spectrum of the sample is acquired. The relative intensities of the molecular ion peak of **Dibenzylamine-d10** ($m/z \approx 207.34$) and the ion peaks of the lower deuterated species (d9, d8, etc.) are measured. The isotopic enrichment is calculated based on the distribution of these isotopic peaks.[\[1\]](#)

Logical Relationships in Supplier Selection

The selection of a suitable commercial supplier for **Dibenzylamine-d10** involves a logical decision-making process based on several key factors.

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting a commercial supplier of **Dibenzylamine-d10**.

Conclusion

The commercial availability of high-purity **Dibenzylamine-d10** from specialized suppliers is essential for the advancement of research in drug metabolism, pharmacokinetics, and various fields requiring precise quantitative analysis. Researchers should carefully evaluate suppliers based on the quality of their products, the comprehensiveness of their analytical documentation, and their technical support. By understanding the technical specifications and the underlying methodologies for synthesis and quality control, scientists can confidently select and utilize these critical research materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enrichment Cambridge Isotope Laboratories, Inc. [isotope.com]
- To cite this document: BenchChem. [Commercial Suppliers of Dibenzylamine-d10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592465#commercial-suppliers-of-dibenzylamine-d10>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com